molecular formula C11H14N4S B7563095 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole

2-(2-Ethylsulfanylethyl)-5-phenyltetrazole

Cat. No. B7563095
M. Wt: 234.32 g/mol
InChI Key: XYLVWFTUMBGMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylsulfanylethyl)-5-phenyltetrazole, also known as EST, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

2-(2-Ethylsulfanylethyl)-5-phenyltetrazole has been found to have potential applications in scientific research. It is known to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been reported to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, it has been reported to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is not fully understood. However, it has been reported to inhibit the NF-kB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation, which makes it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is its unique chemical properties, which make it an ideal candidate for various laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in laboratory experiments.

Future Directions

There are several future directions for the research on 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole. One of the directions is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it would be interesting to explore its potential applications in other areas, such as cardiovascular diseases and metabolic disorders. Furthermore, future research could focus on developing new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has a unique chemical structure that makes it an ideal candidate for various laboratory experiments. While there are still some limitations and challenges associated with this compound, its potential benefits make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole involves the reaction of 2-bromoethyl ethyl sulfide with sodium azide, followed by the reaction of the resulting intermediate with phenylacetylene. This method has been reported to yield high purity and good yields of the compound.

properties

IUPAC Name

2-(2-ethylsulfanylethyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-16-9-8-15-13-11(12-14-15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLVWFTUMBGMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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